N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2195939-63-8
VCID: VC4248615
InChI: InChI=1S/C14H22N2O4/c1-10-12(11(2)20-16-10)13(18)15-9-14(19-8-7-17)5-3-4-6-14/h17H,3-9H2,1-2H3,(H,15,18)
SMILES: CC1=C(C(=NO1)C)C(=O)NCC2(CCCC2)OCCO
Molecular Formula: C14H22N2O4
Molecular Weight: 282.34

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide

CAS No.: 2195939-63-8

Cat. No.: VC4248615

Molecular Formula: C14H22N2O4

Molecular Weight: 282.34

* For research use only. Not for human or veterinary use.

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide - 2195939-63-8

Specification

CAS No. 2195939-63-8
Molecular Formula C14H22N2O4
Molecular Weight 282.34
IUPAC Name N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C14H22N2O4/c1-10-12(11(2)20-16-10)13(18)15-9-14(19-8-7-17)5-3-4-6-14/h17H,3-9H2,1-2H3,(H,15,18)
Standard InChI Key YZHKNDKFUBTGEY-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)NCC2(CCCC2)OCCO

Introduction

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound with a specific molecular structure that includes a cyclopentyl ring, a hydroxyethoxy group, and an isoxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities. The isoxazole ring, particularly the 3,5-dimethylisoxazole moiety, is known for its wide spectrum of biological activity, which can be enhanced by modifications such as the addition of various functional groups .

Synthesis Methods

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps, including:

  • Preparation of the Cyclopentyl Intermediate: This involves forming the cyclopentyl ring with the hydroxyethoxy side chain.

  • Isoxazole Ring Formation: The 3,5-dimethylisoxazole ring can be synthesized through condensation reactions involving suitable precursors.

  • Carboxamide Formation: The final step involves attaching the carboxamide group to the isoxazole ring.

StepReagentsConditions
1. Cyclopentyl IntermediateCyclopentanone, Ethylene OxideBasic Conditions, High Temperature
2. Isoxazole Ring FormationAcetone, HydroxylamineAcidic Conditions, Heating
3. Carboxamide FormationIsocyanate or AmineMild Conditions, Catalyst

Biological Activities

While specific biological activities of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide are not well-documented, compounds with similar structures, such as those containing isoxazole rings, have shown potential in various therapeutic areas. These include anti-inflammatory, antimicrobial, and antiviral applications .

Research Findings and Future Directions

Research on compounds like N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide is ongoing, with a focus on optimizing synthesis methods and exploring their biological activities. Future studies should aim to:

  • Optimize Synthesis Conditions: Improve yield and purity through better control of reaction conditions.

  • Screen for Biological Activity: Conduct comprehensive assays to identify potential therapeutic applications.

  • Derivatization Studies: Modify the compound to enhance its biological properties.

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